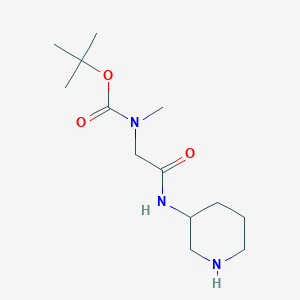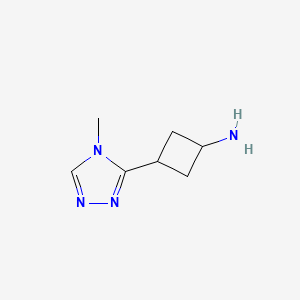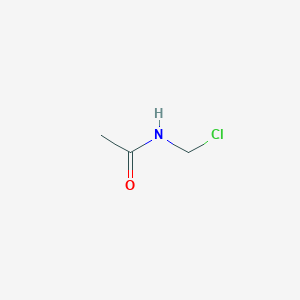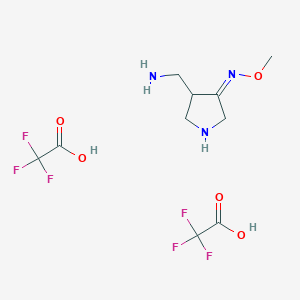
1-(4,6-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyrimidine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1-(4,6-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Chemical Reactions Analysis
1-(4,6-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution (SNAr) reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, pyrimidine derivatives generally undergo such reactions under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with various nucleophiles to form heterocyclic systems.
Scientific Research Applications
1-(4,6-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of antiviral and anticancer agents due to its ability to inhibit specific molecular targets.
Agrochemicals: The compound is used in the development of herbicides and pesticides, leveraging its reactivity and stability.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit immune-activated nitric oxide production, which is crucial in various biological processes . The compound’s ability to inhibit viral replication by preventing the assembly of viral proteins into new virions is another significant mechanism .
Comparison with Similar Compounds
1-(4,6-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethanone can be compared with other pyrimidine derivatives such as:
2-Amino-4,6-dichloropyrimidine: This compound shares the dichloropyrimidine core but lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
4,6-Dichloropyrimidine-5-carbaldehyde: This derivative is used in similar synthetic applications but has different reactivity due to the presence of an aldehyde group.
Properties
Molecular Formula |
C6HCl2F3N2O |
|---|---|
Molecular Weight |
244.98 g/mol |
IUPAC Name |
1-(4,6-dichloropyrimidin-5-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6HCl2F3N2O/c7-4-2(3(14)6(9,10)11)5(8)13-1-12-4/h1H |
InChI Key |
YEKCDEUYNIGWNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)




![1-[(4-Methoxyphenyl)methoxy]propan-2-one](/img/structure/B12950921.png)
![7-Chloro-2-(methylthio)-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine](/img/structure/B12950928.png)
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B12950932.png)

![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile](/img/structure/B12950935.png)


![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)
